Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
Description
Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 685106-59-6) is a bicyclic heterocyclic compound with a pyrazolo[1,5-a]pyrazine core. Key structural features include:
- Methyl ester at position 3.
- Oxo group at position 4.
- 2-Thienylmethyl substituent at position 5.
Properties
IUPAC Name |
methyl 4-oxo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-13(18)10-7-14-16-5-4-15(12(17)11(10)16)8-9-3-2-6-20-9/h2-3,6-7H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPSUVOUUKAXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)N(CCN2N=C1)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818831 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a hydrazine derivative and a diketone, the cyclization can be induced by heating in the presence of a catalyst.
Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazolo[1,5-a]pyrazine intermediate with a thienylmethyl halide in the presence of a base.
Esterification: The final step involves esterification to introduce the methyl ester group. This can be achieved by reacting the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Ester Group (COOCH₃)
The methyl ester at position 3 is susceptible to hydrolysis, transesterification, or aminolysis:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acid Hydrolysis | HCl/H₂O, reflux | 4-Oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid |
| Base Hydrolysis | NaOH/EtOH | Corresponding carboxylate salt |
| Transesterification | ROH, H⁺ catalyst | Alkyl ester derivatives (e.g., ethyl, benzyl) |
Thienylmethyl Substituent
The 2-thienylmethyl group (C₄H₃S-CH₂-) exhibits reactivity typical of thiophene derivatives:
- Electrophilic Substitution : Halogenation or sulfonation at the thiophene ring’s α-position .
- Oxidation : Potential conversion to a sulfone or sulfoxide under strong oxidizing agents (e.g., mCPBA).
Pyrazolo-Pyrazine Core
The partially saturated pyrazine ring may undergo:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to saturate the 6,7-dihydro moiety.
- Oxidation : Conversion of the 4-oxo group to a hydroxylamine or amine under reductive conditions (e.g., NH₂OH/Fe).
Documented Derivatives and Analogues
Relevant analogs with modified ester groups or substituents highlight predictable reactivity patterns:
Stability and Reaction Conditions
- Thermal Stability : Decomposes at temperatures >250°C (predicted) .
- pH Sensitivity : The ester hydrolyzes slowly in aqueous acidic/basic media .
Unresolved Questions and Research Gaps
- Catalytic Specificity : Limited data on enantioselective modifications of the thienylmethyl group.
- Biological Activity : No published studies on the compound’s pharmacological profile.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fused heterocyclic structure makes it a valuable scaffold in the synthesis of novel organic compounds.
Biology
Biologically, Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, offering possibilities for the treatment of diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure and potential for functionalization.
Mechanism of Action
The mechanism by which Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations at Position 5
The position 5 substituent significantly influences physicochemical and biological properties.
Ester Group Variations
The ester moiety at position 3 affects pharmacokinetics and synthetic scalability.
Biological Activity
Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The compound features a complex structure that includes a tetrahydropyrazolo framework and a thienylmethyl group. Its molecular formula is , and it has a molecular weight of approximately 282.32 g/mol.
| Property | Value |
|---|---|
| Molecular Weight | 282.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
This compound exhibits various biological activities that can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, specifically in the G0/G1 phase, leading to reduced cellular proliferation.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by disrupting critical protein-protein interactions in cancer cells. For instance, it has been shown to inhibit the c-Myc-Max dimerization, which is crucial for the transcriptional regulation of genes involved in cell growth and proliferation .
- Neuroprotective Effects : There are indications that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity : A study demonstrated that the compound inhibited the growth of various cancer cell lines (e.g., HL60 and Daudi) with an IC50 value indicating significant potency against c-Myc overexpressing cells .
- Neuroprotective Study : Research involving neuroblastoma cells showed that treatment with this compound resulted in decreased cell death and improved survival rates under oxidative stress conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the thienylmethyl group or alterations in the pyrazolo structure could enhance its efficacy and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Thienylmethyl Group | Enhances interaction with target proteins |
| Alterations on Pyrazolo | Potentially increases solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate?
- Methodology : The synthesis typically involves cyclization of precursors (e.g., hydrazine derivatives) followed by functionalization. For example, introducing the thienylmethyl group may require nucleophilic substitution or palladium-catalyzed coupling. Key steps include:
- Cyclization under reflux with ethanol/acetic acid to form the pyrazolo-pyrazine core .
- Alkylation or coupling reactions to attach the 2-thienylmethyl group, monitored via TLC .
- Esterification using methyl chloroformate or methanol under acidic conditions .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : H and C NMR to verify substituent positions and hydrogenation states (e.g., distinguishing between 4,5,6,7-tetrahydro and aromatic protons) .
- IR Spectroscopy : Confirming carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. How can researchers mitigate low yields during the introduction of the 2-thienylmethyl group?
- Methodology :
- Optimize solvent polarity (e.g., DMF for better solubility of thienyl reagents) and temperature (60–80°C for kinetic control) .
- Use catalysts like Pd(PPh) for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted thiophene derivatives .
Advanced Research Questions
Q. What role does the 2-thienylmethyl substituent play in modulating biological activity compared to phenyl or alkyl analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare IC values against targets (e.g., kinases) for derivatives with varying substituents. The thienyl group’s electron-rich nature may enhance π-π stacking in binding pockets .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between the thienyl group and hydrophobic enzyme regions .
Q. How do reaction conditions influence stereochemical outcomes during cyclization?
- Methodology :
- Chiral HPLC : Resolve enantiomers to assess stereoselectivity.
- Kinetic Studies : Vary temperature (25°C vs. reflux) and solvent (polar aprotic vs. protic) to determine effects on diastereomer ratios. For example, ethanol may favor a specific transition state via hydrogen bonding .
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
